molecular formula C10H15NO2S B13070242 N-ethyl-2,4-dimethylbenzenesulfonamide

N-ethyl-2,4-dimethylbenzenesulfonamide

Cat. No.: B13070242
M. Wt: 213.30 g/mol
InChI Key: VJLITYUIZROWBC-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired sulfonamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-ethyl-2,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,4-dimethylbenzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide
  • N-ethyl-2,5-dimethylbenzenesulfonamide

Uniqueness

N-ethyl-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for targeted research and industrial processes.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-ethyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

VJLITYUIZROWBC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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